tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate: . This compound is characterized by its complex molecular structure, which includes a tert-butyl group, a piperidine ring, and a dihydrobenzo[b][1,4]dioxine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate . The reaction conditions may include the use of strong bases or acids, and the reactions are often carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products may have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate: can be compared with other similar compounds, such as:
Piperidine derivatives: : These compounds share the piperidine ring but may have different substituents and functional groups.
Dihydrobenzo[b][1,4]dioxine derivatives: : These compounds have similar ring structures but may differ in their substituents and overall molecular architecture.
The uniqueness of This compound
Properties
IUPAC Name |
tert-butyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(23)21-10-8-13(9-11-21)20-17(22)16-12-24-14-6-4-5-7-15(14)25-16/h4-7,13,16H,8-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDXWNQGHKUAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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